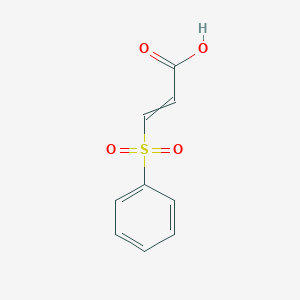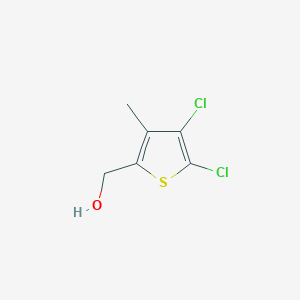
(4,5-Dichloro-3-methylthiophen-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-Dichloro-3-methylthiophen-2-yl)methanol is a chemical compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to the thiophene ring, along with a methanol group. Thiophenes are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dichloro-3-methylthiophen-2-yl)methanol typically involves the chlorination of 3-methylthiophene followed by the introduction of a methanol group. One common method includes the following steps:
Chlorination: 3-methylthiophene is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 4 and 5 positions.
Methanol Introduction: The chlorinated product is then treated with a methanol reagent under basic conditions to introduce the methanol group at the 2 position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Chlorination: Large quantities of 3-methylthiophene are chlorinated using industrial chlorination equipment.
Methanol Addition: The chlorinated intermediate is then reacted with methanol in large reactors under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4,5-Dichloro-3-methylthiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove chlorine atoms or to modify the thiophene ring.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or Grignard reagents.
Major Products Formed
Oxidation: Formation of (4,5-Dichloro-3-methylthiophen-2-yl)aldehyde or (4,5-Dichloro-3-methylthiophen-2-yl)carboxylic acid.
Reduction: Formation of 3-methylthiophene or other reduced thiophene derivatives.
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
(4,5-Dichloro-3-methylthiophen-2-yl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of (4,5-Dichloro-3-methylthiophen-2-yl)methanol involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical reactions that modify its structure and function. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4,5-Dichloro-2-methylthiophen-3-yl)methanol
- (4,5-Dichloro-3-methylthiophen-2-yl)ethanol
- (4,5-Dichloro-3-methylthiophen-2-yl)amine
Uniqueness
(4,5-Dichloro-3-methylthiophen-2-yl)methanol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and a methanol group on the thiophene ring makes it a versatile compound for various applications, distinguishing it from other similar thiophene derivatives.
Propriétés
Formule moléculaire |
C6H6Cl2OS |
|---|---|
Poids moléculaire |
197.08 g/mol |
Nom IUPAC |
(4,5-dichloro-3-methylthiophen-2-yl)methanol |
InChI |
InChI=1S/C6H6Cl2OS/c1-3-4(2-9)10-6(8)5(3)7/h9H,2H2,1H3 |
Clé InChI |
UAFJXGFSQWQVHX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1Cl)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665850.png)
![2-(2-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13665851.png)
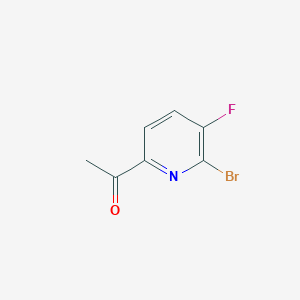
![tert-Butyl (6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)carbamate](/img/structure/B13665863.png)

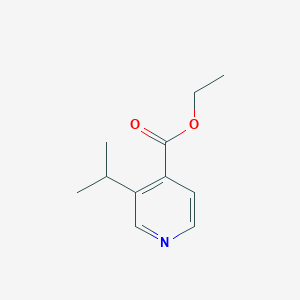
![2-Bromo-4-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13665893.png)
![Bis[2-(trifluoromethyl)benzoyl] Peroxide](/img/structure/B13665896.png)
![2-Chloro-6,7-dihydrobenzofuro[5,6-d]thiazole](/img/structure/B13665898.png)
![[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13665915.png)
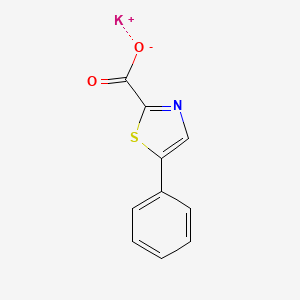
![Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13665926.png)
![5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine](/img/structure/B13665938.png)
